molecular formula C22H25NO5 B1390423 Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid CAS No. 1217603-26-3

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

Cat. No.: B1390423
CAS No.: 1217603-26-3
M. Wt: 383.4 g/mol
InChI Key: HZHTWMSZVZTEEL-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a specialized amino acid derivative used in various scientific research and industrial applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the enantioselective synthesis of the amino acid derivative using Fmoc-protected Garner’s aldehyde. The key steps include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Piperidine is commonly used to remove the Fmoc protecting group.

Major Products

The major products formed from these reactions include various derivatives of the amino acid, such as ketones, secondary amines, and free amino acids.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is used in the synthesis of peptides and peptidomimetics. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other functional groups.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of biologically active peptides.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as components of drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective modification of the amino acid, enabling it to interact with target molecules in a controlled manner. The pathways involved include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(2S,3R)-3-methylglutamate: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid: A similar compound with a phenyl group instead of a methyl group.

Uniqueness

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for selective reactions and interactions in various applications. Its structure provides distinct advantages in peptide synthesis and biological research .

Properties

IUPAC Name

(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTWMSZVZTEEL-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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